molecular formula C16H14FN3O4S2 B3001041 2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole CAS No. 868216-89-1

2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole

Cat. No. B3001041
CAS RN: 868216-89-1
M. Wt: 395.42
InChI Key: QRTYVORWACJHMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles, which are structurally related to the compound of interest, involves the creation of derivatives with potential antifungal properties. These compounds were synthesized to evaluate their in vitro antifungal activity against various fungal strains. The synthesis process aimed to produce compounds with higher potency than existing antifungal drugs such as miconazole and fluconazole. The derivatives, particularly 5d and 5e, demonstrated high activity against Candida albicans and other Candida species, with minimum inhibitory concentration (MIC) values that were competitive with or superior to fluconazole .

Molecular Structure Analysis

The molecular structure of 4-nitroimidazole derivatives, which share a common nitroimidazole moiety with the compound , has been studied in detail. Two similar derivatives were found to crystallize with two molecules in the asymmetric unit, indicating a propensity for molecular stacking and hydrogen bonding. The geometrical features of these symmetry-independent molecules are similar, with the nitro group being almost coplanar with the imidazole plane in the amino derivative, while it is significantly twisted in the hydroxy derivative. This information suggests that the molecular structure of the compound of interest may also exhibit unique geometrical features and potential for intermolecular interactions .

Chemical Reactions Analysis

Although the specific chemical reactions of the compound "2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole" are not detailed in the provided papers, the antifungal activity of related compounds suggests that the nitroimidazole moiety plays a crucial role in the biological activity. The presence of the nitro group and its orientation relative to the imidazole ring could be key factors in the compound's reactivity and interaction with fungal enzymes or cellular components .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural similarities with the 4-nitroimidazole derivatives, it can be inferred that the compound may have solid-state properties that include the potential for multiple molecules in the asymmetric unit and specific packing arrangements in the crystal lattice. The presence of both a nitro group and a sulfonyl group could influence the compound's solubility, stability, and reactivity. The antifungal activity of related compounds suggests that the compound of interest may also possess significant biological properties, potentially making it a candidate for further pharmaceutical development .

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O4S2/c17-13-3-1-12(2-4-13)11-25-16-18-9-10-19(16)26(23,24)15-7-5-14(6-8-15)20(21)22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTYVORWACJHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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